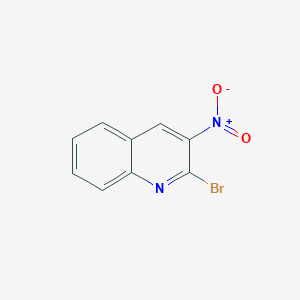

2-Bromo-3-nitroquinoline

Descripción

A Pillar in Advanced Organic Synthesis and Materials Science

Quinolines and their derivatives are integral to the synthesis of a diverse range of organic compounds. researchgate.netresearchgate.net They serve as key building blocks for constructing complex molecules with specific functionalities. rsc.org In the field of materials science, quinoline-based compounds are explored for their potential in creating organic light-emitting diodes (OLEDs) and other electronic materials, highlighting their versatility beyond the life sciences. numberanalytics.comijppronline.comecorfan.org The inherent aromaticity and the presence of the nitrogen heteroatom allow for a wide spectrum of chemical transformations, including electrophilic and nucleophilic substitution reactions. researchgate.netecorfan.org

The following table provides a snapshot of the diverse applications of quinoline (B57606) derivatives:

| Application Area | Examples of Utility |

| Organic Synthesis | Precursors for complex alkaloids, building blocks for multicomponent reactions. rsc.orgresearchgate.net |

| Materials Science | Components of organic light-emitting diodes (OLEDs), materials for energy storage. numberanalytics.comijppronline.com |

| Agrochemicals | Utilized in the development of fungicides and insecticides. numberanalytics.com |

Halogenated Nitroquinolines: Versatile Synthetic Intermediates

Within the broader family of quinolines, halogenated nitroquinolines represent a class of highly valuable synthetic intermediates. derpharmachemica.com The presence of both a halogen and a nitro group on the quinoline framework creates a molecule with distinct reactive sites, enabling a variety of subsequent chemical modifications.

The strategic placement of these functional groups is crucial. The nitro group, being a strong electron-withdrawing group, can activate adjacent or specific positions on the quinoline ring towards nucleophilic substitution. semanticscholar.org This is particularly true for halogens situated in ortho or para positions relative to the nitro group. This activation facilitates the introduction of a wide range of nucleophiles, thereby allowing for the construction of more complex and functionally diverse quinoline derivatives. For instance, the nitro group in 6-bromo-5-nitroquinoline (B1267105) activates the adjacent bromine atom for nucleophilic substitution by amines like morpholine (B109124) and piperazine. semanticscholar.org

Furthermore, the nitro group itself can be readily reduced to an amino group, which opens up another avenue for functionalization, such as the formation of fused heterocyclic systems like imidazo[4,5-c]quinolines. researchgate.net The halogen atom, often a bromine or chlorine, serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is also a key handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. derpharmachemica.com This dual functionality makes halogenated nitroquinolines, including 2-Bromo-3-nitroquinoline, powerful tools in the synthetic chemist's arsenal (B13267) for the elaboration of the quinoline scaffold.

The reactivity of halogenated nitroquinolines allows for the synthesis of a variety of derivatives, as illustrated by the transformations of compounds like 4-chloro-2-methyl-3-nitroquinolines into various fused heterocycles. researchgate.net Similarly, 3-bromo-4-nitroquinoline 1-oxide serves as a starting material for the synthesis of fused quinoline systems through nucleophilic displacement of the bromine followed by intramolecular cyclization. clockss.org

The following table outlines the key reactive features of halogenated nitroquinolines:

| Functional Group | Role in Synthesis | Example Reactions |

| Halogen (e.g., Bromo, Chloro) | Leaving group in nucleophilic substitution; Handle for cross-coupling reactions. derpharmachemica.com | SNAr reactions, Suzuki coupling, Heck coupling. derpharmachemica.comsemanticscholar.org |

| Nitro Group | Activates the ring for nucleophilic attack; Can be reduced to an amino group. semanticscholar.orgresearchgate.net | Nucleophilic aromatic substitution, Reduction to amine, Cyclization reactions. semanticscholar.orgresearchgate.net |

In essence, the strategic positioning of a halogen and a nitro group on the quinoline core, as seen in this compound, provides a robust platform for the synthesis of a multitude of complex and valuable molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMFVRLKOPLMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310062 | |

| Record name | Quinoline, 2-bromo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378258-92-4 | |

| Record name | Quinoline, 2-bromo-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1378258-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2-bromo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Bromo 3 Nitroquinoline

Nucleophilic Substitution Reactions (SNAr)

The structure of 2-Bromo-3-nitroquinoline, featuring a halogen atom on an electron-deficient quinoline (B57606) ring system, is highly conducive to nucleophilic aromatic substitution (SNAr). The reaction proceeds through a stepwise addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Role of the Nitro Group in Activating Halogen Displacement

The presence and position of the nitro (NO₂) group are critical to the reactivity of the quinoline system in SNAr reactions. The nitro group is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-R) effects. In this compound, the NO₂ group at the C3 position significantly activates the C2 position for nucleophilic attack.

Heteroatom Nucleophile Reactivity (e.g., amines, alkoxides)

This compound readily reacts with a variety of heteroatom nucleophiles, such as amines and alkoxides, to yield the corresponding 2-substituted-3-nitroquinolines. The reactivity is influenced by the nucleophilicity of the attacking species and the reaction conditions.

For instance, primary and secondary amines, like piperidine (B6355638) and morpholine (B109124), are effective nucleophiles for this transformation. The reaction typically proceeds by heating the reactants in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, often in the presence of a base to neutralize the hydrobromic acid byproduct. Similarly, alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, can displace the bromide to form 2-alkoxy-3-nitroquinolines.

While specific experimental data for this compound is not widely detailed in publicly accessible literature, the following table illustrates the typical reactivity of analogous bromo-nitro-aromatic systems with common heteroatom nucleophiles, demonstrating the expected outcomes.

Illustrative SNAr Reactions with Heteroatom Nucleophiles (Note: Data below is representative of analogous bromo-nitro-heterocycles to illustrate typical reaction outcomes.)

| Nucleophile | Expected Product | Typical Solvent | Typical Conditions |

|---|---|---|---|

| Piperidine | 2-(Piperidin-1-yl)-3-nitroquinoline | Ethanol | Reflux, 4-6 h |

| Morpholine | 4-(3-Nitroquinolin-2-yl)morpholine | DMF | 80-100 °C, 3-5 h |

| Sodium Methoxide | 2-Methoxy-3-nitroquinoline | Methanol | Reflux, 2-4 h |

| Aniline (B41778) | N-Phenyl-3-nitroquinolin-2-amine | Acetonitrile | Reflux, 8-12 h |

Regiochemical Control in SNAr Processes

In poly-halogenated or otherwise substituted quinoline systems, the regiochemistry of nucleophilic substitution is dictated by the electronic environment of each potential reaction site. The most electron-deficient carbon atom bearing a suitable leaving group will be the preferential site of attack. The activating effect of the nitro group is paramount in directing this regioselectivity. In this compound, the C2 position is strongly activated by the adjacent C3-nitro group, making it the exclusive site for nucleophilic attack over other positions on the quinoline ring. If other halogens were present on the carbocyclic part of the quinoline ring, they would generally be less reactive towards SNAr unless activated by other electron-withdrawing groups.

Metal-Catalyzed Cross-Coupling Reactions

Beyond its utility in SNAr, this compound is a valuable substrate for metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond at the C2 position is susceptible to oxidative addition by low-valent transition metal complexes, initiating catalytic cycles like those in Suzuki, Stille, or Sonogashira couplings.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are exceptionally versatile and widely used for cross-coupling reactions involving aryl halides. For this compound, palladium-catalyzed methods provide a powerful tool for introducing diverse functionalities at the C2 position.

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. vulcanchem.comgoogle.com This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and co-catalyzed by a copper(I) salt, like copper(I) iodide (CuI), in the presence of an amine base (e.g., triethylamine (B128534) or diisopropylamine).

The reaction with this compound would involve the coupling of a terminal alkyne (R-C≡CH) at the C2 position to furnish a 2-alkynyl-3-nitroquinoline derivative. The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-Br bond to a Pd(0) species occurs, followed by transmetalation from a copper(I) acetylide intermediate (formed in the copper cycle) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The presence of the electron-withdrawing nitro group can influence the efficiency of the oxidative addition step.

The following table illustrates potential Sonogashira coupling reactions with this compound, based on standard conditions reported for similar substrates.

Illustrative Sonogashira Coupling Reactions of this compound

| Terminal Alkyne | Expected Product | Catalyst System | Base/Solvent |

|---|---|---|---|

| Phenylacetylene | 3-Nitro-2-(phenylethynyl)quinoline | PdCl₂(PPh₃)₂ / CuI | Triethylamine / THF |

| Trimethylsilylacetylene | 3-Nitro-2-((trimethylsilyl)ethynyl)quinoline | Pd(PPh₃)₄ / CuI | Diisopropylamine / Toluene |

| Propargyl alcohol | 3-(3-Nitroquinolin-2-yl)prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Triethylamine / DMF |

| 1-Hexyne | 2-(Hex-1-yn-1-yl)-3-nitroquinoline | Pd(PPh₃)₄ / CuI | Piperidine / DMF |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, typically involving a palladium catalyst, a base, and the reaction between an organohalide and an organoboron species. wikipedia.org The reaction is widely used for synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.org

The general mechanism proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the aryl-halide bond (the C-Br bond in this compound) to form a Palladium(II) complex. wikipedia.org

Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium complex, displacing the halide. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium center are coupled, forming the new C-C bond and regenerating the Palladium(0) catalyst. wikipedia.org

For this compound, the presence of the electron-withdrawing nitro group is expected to facilitate the initial oxidative addition step, which is often rate-limiting. A variety of arylboronic acids and alkylboronic esters could potentially be coupled at the 2-position of the quinoline ring. The choice of base is crucial and can range from carbonates (e.g., Na₂CO₃, K₂CO₃) to phosphates (e.g., K₃PO₄), depending on the specific substrates and catalyst system. libretexts.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Boron Reagent | Arylboronic acid, Alkylboronic ester | Nucleophile source |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boron reagent |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for forming substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide (this compound), followed by the insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the final substituted alkene product and a palladium-hydride species. The base regenerates the active palladium(0) catalyst from this species. wikipedia.org

In the context of this compound, this methodology would allow for the introduction of various vinyl groups at the 2-position. The reaction typically exhibits high trans selectivity. organic-chemistry.org The electron-deficient character of the substrate should promote the initial oxidative addition step.

Table 2: Typical Reagents and Conditions for Heck Coupling

| Component | Example | Role |

|---|---|---|

| Unsaturated Halide | This compound | Arylating agent |

| Alkene | Styrene, Acrylates | Vinyl source |

| Catalyst | Pd(OAc)₂, PdCl₂ | Catalyzes the coupling |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the catalyst |

| Base | Et₃N, K₂CO₃ | Neutralizes HBr, regenerates catalyst |

| Solvent | DMF, Acetonitrile | Reaction medium |

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are among the oldest methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov The classic Ullmann reaction involves the self-coupling of two aryl halides at high temperatures using stoichiometric copper. organic-chemistry.org Modern variations, often called Ullmann-type reactions, are catalytic and can be used to form C-N, C-O, and C-S bonds under milder conditions. organic-chemistry.org

These reactions are particularly effective for electron-deficient aryl halides, making this compound an excellent candidate substrate. wikipedia.org For example, a copper-catalyzed reaction with an amine or an alcohol could be used to synthesize 2-amino- or 2-alkoxy-3-nitroquinolines, respectively.

Table 4: General Conditions for Ullmann-Type C-N Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Nucleophile | Amine, Amide, N-Heterocycle | Nitrogen source |

| Catalyst | CuI, Cu₂O | Catalyst |

| Ligand | 1,10-Phenanthroline, L-Proline | Accelerates reaction, improves solubility |

| Base | K₂CO₃, Cs₂CO₃ | Proton scavenger |

| Solvent | DMF, Dioxane | Reaction medium |

Reaction Scope and Substrate Limitations

The success of cross-coupling reactions with this compound is highly dependent on the chosen methodology and the coupling partner.

Palladium-Catalyzed Reactions (Suzuki, Heck, Stille, Negishi, Hiyama): The strong electron-withdrawing effect of the nitro group at the 3-position and the inherent electron deficiency of the quinoline ring activate the C-Br bond at the 2-position towards oxidative addition to Pd(0). This generally suggests that this compound should be a highly reactive substrate in these couplings. However, limitations may arise from the coupling partner. Very bulky nucleophiles may be sterically hindered. Furthermore, the stability of the nitro group under the specific reaction conditions must be considered, although it is generally stable in most palladium-catalyzed reactions.

Kumada Coupling: The primary limitation is the high basicity and nucleophilicity of the Grignard reagent, which is likely to react with the nitro group. Therefore, this method is generally considered unsuitable for this substrate.

Copper-Catalyzed Reactions: These reactions are well-suited for electron-poor aryl halides. The scope would likely include a wide range of N- and O-based nucleophiles. Limitations might include the need for higher temperatures compared to some palladium-catalyzed systems and potential issues with base-sensitive functional groups on the nucleophile.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The mechanism involves the attack of an electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

However, the quinoline ring system is electron-deficient and is generally deactivated towards electrophilic attack compared to benzene (B151609). The presence of a strongly deactivating nitro group on the pyridine (B92270) ring of this compound further reduces the electron density of the entire heterocyclic system. Consequently, electrophilic aromatic substitution on this substrate is expected to be very difficult and would require harsh reaction conditions. If a reaction were to occur, it would likely take place on the benzene portion of the quinoline ring (positions 5, 6, 7, or 8), as it is less deactivated than the nitropyridine ring.

In contrast, the electron-deficient nature of the ring system makes it highly susceptible to nucleophilic aromatic substitution, where a nucleophile attacks the ring, particularly at positions activated by the nitro group. nih.gov

Reductive Transformations of the Nitro Group

The reduction of an aromatic nitro group to an amino group is a common and highly useful transformation in organic synthesis. This conversion dramatically alters the electronic properties of the molecule, turning a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing group.

Several reliable methods exist for the reduction of aromatic nitro compounds. wikipedia.org

Catalytic Hydrogenation: This method involves treating the substrate with hydrogen gas in the presence of a metal catalyst. While palladium on carbon (Pd/C) is a common choice, it carries the risk of simultaneously removing the bromine atom (hydrodehalogenation). commonorganicchemistry.com Therefore, catalysts like Raney Nickel or Platinum(IV) oxide might be preferred to achieve a more selective reduction of the nitro group. wikipedia.orgcommonorganicchemistry.com

Metal/Acid Reduction: A widely used and often more chemoselective method is the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). commonorganicchemistry.com These conditions are generally very effective for reducing the nitro group while leaving the aryl halide intact.

The successful reduction of this compound would yield 3-Bromoquinolin-2-amine, a valuable intermediate for further functionalization.

Table 5: Common Reagents for Aromatic Nitro Group Reduction

| Reagent System | Description | Selectivity Considerations |

|---|---|---|

| H₂ / Raney Ni | Catalytic hydrogenation. | Generally preserves aryl halides better than Pd/C. commonorganicchemistry.com |

| SnCl₂ / HCl | Tin(II) chloride in acid. | A classic and mild method. |

| Fe / HCl or Fe / NH₄Cl | Iron metal in acidic or neutral media. | Inexpensive and effective. |

Rearrangement Reactions (e.g., Nitro Group Migration)

Currently, there is no specific data in the scientific literature detailing the rearrangement reactions of this compound, including any potential for nitro group migration. Research on nitro group migration has been conducted on other heterocyclic systems, but these findings cannot be directly extrapolated to this compound without specific experimental or computational evidence. The influence of the bromine atom at the 2-position and the nitro group at the 3-position on the quinoline ring system would create a unique electronic environment, and any rearrangement would be highly dependent on these specific substitutions. Without dedicated studies, any discussion of such reactions would be purely speculative.

Detailed Mechanistic Pathways

In the absence of observed and studied rearrangement reactions for this compound, no detailed mechanistic pathways have been proposed or investigated. The elucidation of a reaction mechanism requires extensive experimental data, often supplemented by computational studies, neither of which is available for the rearrangement of this compound.

Transition state analysis is a sophisticated computational and experimental endeavor used to understand the energy barriers and the precise geometry of a molecule as it transitions from reactant to product. As no specific rearrangement reactions for this compound have been documented, there has been no corresponding transition state analysis.

The identification and characterization of reaction intermediates are crucial for confirming a proposed mechanistic pathway. This is typically achieved through spectroscopic methods or trapping experiments. Given that no rearrangement reactions of this compound have been reported, there is no information available regarding the identification or characterization of any associated intermediates.

Applications in Complex Organic Molecule Synthesis

Utilization as a Versatile Synthetic Building Block

2-Bromo-3-nitroquinoline serves as a multifaceted building block, primarily due to the orthogonal reactivity of its bromo and nitro substituents. The electron-withdrawing nature of the nitro group and the quinoline (B57606) ring system significantly influences the reactivity of the C-Br bond. This activation makes the bromine atom at the C2 position a prime site for various palladium-catalyzed cross-coupling reactions. nih.gov Methodologies such as the Suzuki-Miyaura coupling for forming new carbon-carbon bonds and the Buchwald-Hartwig amination for creating carbon-nitrogen bonds can be readily applied. wikipedia.orgnih.govscienceopen.com These reactions are fundamental in modern organic synthesis for assembling complex aryl and heteroaryl structures. nobelprize.orgwikipedia.org

The versatility of this compound is further enhanced by the reactivity of the nitro group. The nitro group can undergo reduction to an amine, which then serves as a handle for a host of subsequent reactions, including amide bond formation, diazotization, or as a nucleophile in cyclization reactions to form fused heterocyclic systems. This dual functionality allows chemists to perform sequential, site-selective modifications, building molecular complexity in a controlled manner.

Precursors for Advanced Heterocyclic Scaffolds

The inherent structure of this compound makes it an ideal precursor for more elaborate heterocyclic systems. The quinoline core itself is a privileged scaffold in medicinal chemistry, and the ability to build upon it opens avenues to novel chemical entities with unique biological properties. fao.org

A key application of 3-bromoquinoline (B21735) derivatives is in the synthesis of fused polycyclic heterocycles. For instance, derivatives of 3-bromoquinoline serve as precursors for thieno[2,3-b]quinolines, a class of compounds with reported pharmacological activities. semanticscholar.org In a typical synthetic strategy, a 3-bromoquinoline derivative can be transformed into a 3-bromoquinoline-2(1H)-thione, which then undergoes further reactions and cyclization to yield the fused thienoquinoline system. semanticscholar.org

Furthermore, the compound can be envisioned as a key starting material in multi-step sequences to generate other fused systems. A common synthetic approach involves an initial cross-coupling reaction at the C2-bromo position, followed by reduction of the C3-nitro group to an amine. The resulting 2-substituted-3-aminoquinoline is a classic precursor that can undergo intramolecular cyclization reactions, leading to the formation of various fused polycyclic systems, such as pyrrolo[2,3-b]quinolines or pyrimido[4,5-b]quinolines. nih.gov

Role in the Development of Novel Organic Synthesis Methodologies

The unique electronic and structural features of this compound make it an excellent substrate for probing the scope and limitations of modern synthetic methods. The development of new organic reactions, particularly in palladium catalysis, relies on testing the methodology against a diverse range of substrates, including those that are electron-deficient or contain multiple functional groups. researchgate.netmdpi.com

This compound, being a heteroaromatic halide with a strongly deactivating nitro group, presents a challenging yet valuable case for optimizing new cross-coupling protocols. nih.gov Successfully coupling such a substrate demonstrates the robustness, efficiency, and functional group tolerance of a new catalyst system or reaction conditions. For example, its use in Buchwald-Hartwig amination reactions on quinoline-like scaffolds helps establish the utility of the method for preparing complex nitrogen-containing molecules that might otherwise be difficult to access. scienceopen.com Therefore, while not always the subject of a newly discovered reaction, its role is crucial in the validation and expansion of new synthetic methodologies, proving their applicability to the synthesis of pharmaceutically relevant heterocyclic compounds.

Strategic Intermediate in the Synthesis of Inhibitor Precursors

Bromo-nitroquinoline scaffolds are recognized as critical intermediates in the synthesis of precursors for potent enzyme inhibitors, particularly in the field of oncology. The quinoline core is a key feature in many inhibitors that target signaling pathways involved in cell proliferation and growth. researchgate.net

Notably, structurally related compounds like 6-bromo-4-chloro-3-nitroquinoline (B1343797) have been identified as key intermediates for the synthesis of analogues of NVP-BEZ235, a well-known dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways. researchgate.net The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, making inhibitors of these kinases highly sought-after therapeutic agents. nih.govfrontiersin.orgresearchgate.net The bromo-nitroquinoline core provides the necessary framework to build the complex structures required for potent inhibition. The synthesis of these inhibitor precursors often involves a crucial nucleophilic aromatic substitution (SNAr) step where the halogen (at position 4 in the case of NVP-BEZ235 precursors) is displaced by an amine, a reaction facilitated by the activating effect of the nitro group. nih.govresearchgate.net

The table below summarizes the connection between bromo-nitroquinoline precursors and the development of specific kinase inhibitors.

| Inhibitor Class/Target | Key Precursor Scaffold | Significance in Synthesis |

|---|---|---|

| PI3K/mTOR Inhibitors (e.g., NVP-BEZ235 analogues) | Bromo-Nitroquinoline | Serves as the core foundation for building the final inhibitor structure through sequential functionalization, including SNAr and cross-coupling reactions. researchgate.net |

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the theoretical and computational chemistry of This compound that adheres to the specified outline. There is a notable absence of published research focusing on the quantum chemical characterization, conformational analysis, spectroscopic property prediction, reactivity analysis, or computational mechanism studies for this specific compound.

While computational studies, including Density Functional Theory (DFT) calculations, have been conducted on various other substituted quinolines—such as 2-chloroquinoline-3-carboxaldehyde, 5-nitroquinoline, and 6-bromo-5-nitroquinoline (B1267105)—this information does not fall within the strict scope of the requested subject. nih.govresearchgate.netnih.gov Applying data from these analogous but distinct molecules would not provide a scientifically accurate account for this compound.

Therefore, without specific research data, generating a thorough and factual article for each required subsection is not feasible. The following sections of the requested outline could not be addressed due to the lack of specific data for this compound:

Theoretical and Computational Chemistry Investigations

Study of Reaction Mechanisms using Computational Approaches:No computational studies on the reaction mechanisms involving 2-Bromo-3-nitroquinoline were found.

A scientifically rigorous and informative article that meets the requirements of the prompt cannot be constructed without foundational research data.

Energetics of Reaction Pathways

The study of reaction pathway energetics is fundamental to predicting the feasibility and outcomes of chemical reactions involving this compound. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states.

The presence of a nitro group, a strong electron-withdrawing group, on the quinoline (B57606) scaffold significantly reduces the electron density of the aromatic system. nih.gov This electronic modification facilitates reactions with nucleophiles, a common pathway for functionalizing such compounds. nih.govmdpi.com A primary reaction of interest for this compound would be nucleophilic aromatic substitution (SNAr), where the bromide is displaced by a nucleophile.

The energetics of such a reaction would be computationally modeled to determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG). A negative ΔG would indicate a spontaneous reaction under the specified conditions. For instance, in related nitroaromatics, the addition of a nucleophile is a critical step, and its energetics are influenced by the stability of the intermediate formed, often referred to as a Meisenheimer complex. nih.govwikipedia.org

To illustrate the type of data generated in such a study, a hypothetical reaction of this compound with a generic nucleophile (Nu-) is presented below. The energy values are representative of what might be expected from a DFT calculation.

Hypothetical Reaction: this compound + Nu- → 2-Nu-3-nitroquinoline + Br-

Table 1: Hypothetical Energetics for the SNAr Reaction of this compound

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactants (this compound + Nu-) | 0.0 (Reference) | 0.0 (Reference) |

| Meisenheimer Intermediate | -5.2 | +2.5 |

| Products (2-Nu-3-nitroquinoline + Br-) | -15.8 | -12.3 |

Note: The data in this table is illustrative and not based on experimental results.

Transition State Energies and Activation Barriers

The rate of a chemical reaction is governed by its activation energy (Ea), which is the energy difference between the reactants and the highest energy point on the reaction pathway, the transition state. researchgate.net Computational chemistry is instrumental in locating the geometry of the transition state and calculating its energy, thereby providing the activation barrier. ucsb.edu

For the SNAr reaction of this compound, the transition state would be the structure corresponding to the moment of C-Nu bond formation and C-Br bond cleavage. springernature.com The energy of this transition state relative to the reactants determines how fast the reaction will proceed. A lower activation barrier corresponds to a faster reaction rate.

Theoretical calculations have shown that for nucleophilic aromatic substitutions, the addition of the nucleophile is often the rate-limiting step. mdpi.com The stability of the transition state is influenced by the electron-withdrawing nitro group, which can delocalize the developing negative charge.

Below is a table presenting hypothetical transition state energies and activation barriers for the SNAr reaction of this compound.

Table 2: Hypothetical Transition State Energies and Activation Barriers

| Parameter | Energy (kcal/mol) |

| Energy of Reactants | 0.0 (Reference) |

| Energy of Transition State | +18.5 |

| Activation Barrier (Ea) | +18.5 |

| Energy of Products | -12.3 |

Note: The data in this table is illustrative and not based on experimental results.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron distribution in a molecule, translating the complex wave function into a familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This analysis is invaluable for understanding the electronic interactions within this compound that dictate its reactivity.

NBO analysis can quantify the charge distribution on each atom, revealing the electrophilic and nucleophilic sites. For this compound, the carbon atom attached to the bromine (C2) is expected to be highly electrophilic due to the inductive effects of the adjacent nitro group and the bromine atom.

A hypothetical NBO analysis for this compound might reveal the following key interactions.

Table 3: Hypothetical NBO Analysis - Key Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) on NO2 | π* (N-C3) | 15.2 |

| LP (O) on NO2 | π* (C4-C4a) | 10.8 |

| LP (N) in Quinoline | σ* (C2-Br) | 2.5 |

| π (C5-C6) | π* (C7-C8) | 20.1 |

Note: LP denotes a lone pair, π and σ are bonding orbitals, and π and σ* are antibonding orbitals. The data is illustrative.*

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-nitroquinoline with high purity?

Methodological Answer: The synthesis of this compound typically involves sequential halogenation and nitration steps. A common approach is:

Bromination of quinoline precursors : Direct bromination at the 2-position using bromine in acetic acid or HBr with a catalyst (e.g., FeBr₃) .

Nitration : Subsequent nitration at the 3-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Key considerations:

- Order of substitution: Bromine’s steric bulk may direct nitration to the 3-position.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity.

- Reference : Similar protocols for 2-Bromo-3-nitroanisole highlight the importance of temperature control to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is required:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–9.0 ppm) and confirms substitution patterns. The nitro group deshields adjacent protons .

- IR Spectroscopy : Identifies NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br stretches (~560 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₅BrN₂O₂; theoretical MW: 267.01 g/mol) and isotopic patterns for bromine.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in nitroquinoline co-crystals .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The nitro group’s strong electron-withdrawing nature activates the C-Br bond for nucleophilic substitution or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura):

- Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O at 80°C. The nitro group enhances electrophilicity at C2, improving coupling efficiency.

- Competing Pathways : Nitro groups may deactivate the ring toward electrophilic substitution but favor meta-directing in subsequent reactions.

- Reference : Studies on 3-Bromo-4-chloro-6-fluoroquinoline demonstrate similar electronic effects in Pd-mediated couplings .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily reduce the nitro group to NH₂ (e.g., using H₂/Pd-C) to prevent unwanted electrophilic attacks, then re-oxidize post-functionalization.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce aggregation-driven side reactions.

- Catalyst Selection : Bulky ligands (e.g., SPhos) improve selectivity in cross-coupling by reducing steric hindrance at the reactive site .

Q. How does this compound interact with biological targets compared to other nitroquinoline derivatives?

Methodological Answer:

- Antimicrobial Activity : The nitro group’s redox activity generates reactive oxygen species (ROS), while bromine enhances lipophilicity, improving membrane penetration. Compare with 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline, where trifluoromethyl groups further increase bioavailability .

- Enzyme Inhibition : Molecular docking studies suggest the nitro group forms hydrogen bonds with ATP-binding pockets in kinases, as observed in fluoro-nitroquinoline derivatives .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Standardized Assays : Reproduce results under controlled conditions (e.g., fixed pH, temperature) to isolate substituent effects.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in MIC values may arise from varying bacterial strains or culture media .

- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing Br with Cl) to isolate contributions to bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.